2-Nitrotoluene-3,4,5,6-d4

Mass spectrometry Isotope dilution Internal standard

2-Nitrotoluene-3,4,5,6-d4 (CAS 115049-76-8) is a stable-isotope-labeled analog of the high-production-volume nitroaromatic compound 2-nitrotoluene (CAS 88-72-2), featuring four deuterium atoms substituted exclusively at the 3,4,5,6 positions of the aromatic ring. With a molecular weight of 141.16 g/mol and a molecular formula of CH₃C₆D₄NO₂, this ring‑d4 isotopologue is supplied at ≥99 atom % D isotopic enrichment and is purpose‑built to serve as a deuterated internal standard (IS) in gas chromatography–mass spectrometry (GC‑MS) and liquid chromatography–mass spectrometry (LC‑MS) workflows.

Molecular Formula C7H7NO2
Molecular Weight 141.16 g/mol
Cat. No. B12300391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrotoluene-3,4,5,6-d4
Molecular FormulaC7H7NO2
Molecular Weight141.16 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C7H7NO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3/i2D,3D,4D,5D
InChIKeyPLAZTCDQAHEYBI-QFFDRWTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitrotoluene-3,4,5,6-d4 – A Ring-Deuterated Isotopologue for Precise Quantification of 2-Nitrotoluene by Mass Spectrometry


2-Nitrotoluene-3,4,5,6-d4 (CAS 115049-76-8) is a stable-isotope-labeled analog of the high-production-volume nitroaromatic compound 2-nitrotoluene (CAS 88-72-2), featuring four deuterium atoms substituted exclusively at the 3,4,5,6 positions of the aromatic ring . With a molecular weight of 141.16 g/mol and a molecular formula of CH₃C₆D₄NO₂, this ring‑d4 isotopologue is supplied at ≥99 atom % D isotopic enrichment and is purpose‑built to serve as a deuterated internal standard (IS) in gas chromatography–mass spectrometry (GC‑MS) and liquid chromatography–mass spectrometry (LC‑MS) workflows . Its primary value lies in enabling isotope‑dilution mass spectrometry (IDMS) for the accurate quantification of 2‑nitrotoluene in environmental, forensic, and biological matrices .

Why 2-Nitrotoluene-3,4,5,6-d4 Cannot Be Replaced by Unlabeled, Methyl‑d3, or Fully‑Deuterated Nitrotoluene Analogs


Generic substitution fails because deuterated nitrotoluene isotopologues are not analytically interchangeable. The ring‑d4 labeling pattern of 2‑nitrotoluene‑3,4,5,6‑d4 produces a distinct +4 Da mass shift (141.16 vs. 137.14 g/mol for unlabeled 2‑nitrotoluene) that is fully resolved from the +7 Da shift of the methyl‑d3, ring‑d4 analog 2‑nitrotoluene‑d7 (144.18 g/mol) . In MS‑based quantification, using an isotopologue with a different number or placement of deuterium labels introduces non‑identical extraction recovery, ionization efficiency, or chromatographic co‑elution behavior, thereby invalidating the core assumption of isotope dilution—that the internal standard and analyte behave identically throughout sample workup and detection [1]. Furthermore, non‑isotopic surrogates such as unlabeled 3‑ or 4‑nitrotoluene do not share the same retention time or ion suppression characteristics, precluding their use as accurate internal standards for 2‑nitrotoluene [1].

Quantitative Evidence Guide – Head‑to‑Head Differentiation of 2-Nitrotoluene-3,4,5,6-d4 Against Closest Analogs


Mass Spectrometric Differentiation: Ring‑d4 (+4 Da) vs. Unlabeled 2‑Nitrotoluene (0 Da) vs. Perdeuterated d7 (+7 Da)

In GC‑MS and LC‑MS analysis, the mass difference between the target analyte and its isotopically labeled internal standard determines the degree of spectral overlap and the accuracy of quantification. 2‑Nitrotoluene‑3,4,5,6‑d4 exhibits a parent ion mass of 141.16 Da (monoisotopic mass 141.07 Da), which is +4 Da above the unlabeled 2‑nitrotoluene (137.14 Da, monoisotopic mass 137.05 Da) . This 4‑Dalton shift is sufficient to avoid significant isotopic cross‑talk while remaining close enough to preserve near‑identical chromatographic retention and ionization behavior. By contrast, 2‑nitrotoluene‑d7 (144.18 Da, +7 Da) exhibits a larger mass shift that can, in certain LC stationary phases, produce a measurable retention time offset relative to the unlabeled analyte, potentially compromising co‑elution and introducing quantification error .

Mass spectrometry Isotope dilution Internal standard Environmental analysis

Isotopic Enrichment Fidelity: ≥99 atom % D in 2-Nitrotoluene‑3,4,5,6‑d4 vs. Unspecified or Lower Enrichment in Generic Alternatives

The quantitative accuracy of isotope dilution MS depends directly on the isotopic purity of the internal standard. 2‑Nitrotoluene‑3,4,5,6‑d4 is supplied and certified at ≥99 atom % D enrichment by CDN Isotopes (LGC Standards), meaning that fewer than 1% of molecules in the product carry fewer than four deuterium labels . In contrast, some generic deuterated nitrotoluene preparations or custom‑synthesized batches may exhibit lower enrichment levels (e.g., 98 atom % D) or broad distributions of partially deuterated species, introducing systematic bias into calibration curves and causing underestimation of analyte concentrations [1]. The high enrichment specification ensures minimal contribution of the M+3, M+2, or M+1 isotopologue signals to the analyte mass channel, a critical performance parameter for trace‑level quantification in environmental and forensic matrices [1].

Isotopic enrichment Quality control Quantitative accuracy Procurement specification

Deuterium Placement Specificity: Ring‑d4 vs. Methyl‑d3 (2‑Nitrotoluene‑α,α,α‑d3) and Impact on Metabolic Tracing Fidelity

The placement of deuterium labels dictates both the analytical window and the metabolic stability of the internal standard. 2‑Nitrotoluene‑3,4,5,6‑d4 bears deuterium exclusively on the four aromatic ring positions (3,4,5,6), leaving the benzylic methyl group (CH₃) fully protiated . This is functionally distinct from 2‑nitrotoluene‑α,α,α‑d₃ (methyl‑d3, ring‑H₄), where the label resides on the methyl group. In biological matrices and enzymatic assays, the benzylic C–H bonds of 2‑nitrotoluene are the primary site of oxidative metabolism (methyl hydroxylation to 2‑nitrobenzyl alcohol) [1]. A methyl‑deuterated internal standard therefore experiences a primary kinetic isotope effect (KIE) during phase‑I metabolism, causing it to be metabolized at a different rate than the protiated analyte and introducing differential loss during sample incubation or in vivo sampling—a source of systematic error that the ring‑d4 isotopologue avoids because the aromatic C–D bonds are not directly engaged in the primary metabolic transformations of 2‑nitrotoluene [1].

Deuterium labeling Metabolic stability Isotope effect Tracer studies

Stability Specification and Re‑Analysis Requirement After Three Years: A Procurement‑Relevant Shelf‑Life Consideration

2‑Nitrotoluene‑3,4,5,6‑d4 is supplied with a defined stability profile: the compound is stable when stored at room temperature under recommended conditions, and the manufacturer explicitly states that after three years the compound should be re‑analyzed for chemical purity before use . This documented stability horizon provides procurement and laboratory managers with a concrete quality‑assurance checkpoint that is absent from many generic or custom‑sourced deuterated standards. In contrast, some alternative nitrotoluene isotopologues (e.g., certain d7 preparations) may require refrigerated storage (2–8°C), introducing additional cold‑chain logistics and potential for freeze‑thaw degradation [1].

Storage stability Shelf life Quality assurance Procurement

Isotopologue Purity for Co‑Eluting Isomer Discrimination: Ring‑d4 vs. Structural Isomers (3‑Nitrotoluene and 4‑Nitrotoluene) in Environmental Explosive Analysis

In forensic and environmental analysis of nitroaromatic explosives, 2‑nitrotoluene must be chromatographically resolved from its structural isomers 3‑nitrotoluene and 4‑nitrotoluene, which share identical molecular weight (137.14 Da) and similar mass fragmentation patterns [1]. When a non‑isotopic surrogate internal standard such as 4‑nitrotoluene or 1‑bromo‑2‑nitrobenzene is used, any co‑elution of the surrogate with a target isomer can produce false‑positive or false‑negative results [2]. 2‑Nitrotoluene‑3,4,5,6‑d4, as a true isotopologue of 2‑nitrotoluene, co‑elutes exclusively with the ortho isomer while being mass‑resolved by +4 Da, enabling unambiguous quantification of 2‑nitrotoluene even in the presence of unresolved 3‑ and 4‑nitrotoluene isomers—a critical advantage in complex environmental samples (groundwater, soil, post‑blast residues) where complete chromatographic resolution of all three mononitrotoluene isomers is often challenging [1].

Isomer separation Explosive detection Environmental forensics GC‑MS

Optimal Application Scenarios for 2-Nitrotoluene-3,4,5,6-d4 – Where the Ring‑d4 Isotopologue Delivers Definitive Analytical Advantage


Isotope Dilution GC‑MS/MS Quantification of 2‑Nitrotoluene in Groundwater and Industrial Wastewater for EPA and ISO Regulatory Compliance

In environmental monitoring programs governed by EPA Method 8330 (explosives residues in water and soil) or ISO 22478:2006 (explosives in drinking water, groundwater, and surface water), 2‑nitrotoluene‑3,4,5,6‑d4 serves as the optimal isotope‑dilution internal standard. Its +4 Da mass shift relative to native 2‑nitrotoluene enables selected reaction monitoring (SRM) transitions that are free from cross‑talk while maintaining co‑elution with the ortho isomer. This is critical because environmental samples frequently contain complex mixtures of mononitrotoluene isomers and degradation products that challenge chromatographic resolution [1]. The ≥99 atom % D enrichment ensures that the internal standard's contribution to the analyte signal channel is below 1%, supporting method detection limits (MDLs) in the low ng/L range required for regulatory reporting .

Occupational Biomonitoring of 2‑Nitrotoluene Exposure via Urinary Metabolite Analysis Using LC‑MS/MS with Ring‑d4 Internal Standard

For biological monitoring of workers exposed to nitrotoluenes in dye, polyurethane, and explosives manufacturing, accurate quantification of urinary 2‑nitrotoluene and its metabolites (2‑nitrobenzyl alcohol, 2‑nitrobenzoic acid) is essential. The ring‑d4 labeling pattern preserves the protiated methyl group, ensuring that the internal standard undergoes benzylic hydroxylation at the same rate as the native analyte, avoiding the primary kinetic isotope effect that would compromise a methyl‑deuterated (d3 or d7) internal standard [1]. This is particularly important in 24‑hour cumulative urine analyses where differential metabolic clearance between the internal standard and analyte would produce systematically biased exposure estimates.

Forensic Post‑Blast Residue Analysis for Law Enforcement and Homeland Security Applications

In forensic chemistry, unambiguous identification and quantification of 2‑nitrotoluene in post‑blast residues is critical for source attribution of improvised explosive devices. The ring‑d4 isotopologue provides mass‑spectral discrimination from the other mononitrotoluene isomers even when rapid GC‑MS screening methods do not achieve baseline chromatographic resolution [1]. The room‑temperature storage stability and defined 3‑year re‑analysis interval further support chain‑of‑custody and quality‑assurance documentation required for courtroom admissibility of analytical results .

Stable‑Isotope Tracer Studies of Nitroaromatic Biodegradation Pathways in Environmental Microbiology

Researchers investigating the aerobic and anaerobic biodegradation of nitroaromatic contaminants by bacteria (e.g., Pseudomonas sp., nitrobenzene dioxygenase systems) can employ 2‑nitrotoluene‑3,4,5,6‑d4 as a tracer to distinguish abiotic from enzymatic transformation products. Because the aromatic deuterium labels are remote from the primary site of enzymatic oxidation (the methyl group), the ring‑d4 compound undergoes dioxygenation by nitrobenzene dioxygenase with apparent kinetic isotope effects that are distinct from those observed with methyl‑deuterated analogs, enabling position‑specific mechanistic probing of C–H vs. C–D bond cleavage during ring‑hydroxylation and fission reactions [1].

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